molecular formula C20H23N3O3S B11050842 Methyl 4-(1-cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzoate

Methyl 4-(1-cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzoate

Cat. No.: B11050842
M. Wt: 385.5 g/mol
InChI Key: XDSROEUGFUCECV-UHFFFAOYSA-N
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Description

Methyl 4-(1-cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzoate is a complex organic compound featuring a unique structure that combines a cyclohexyl group, a pyrazolo-thiazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzoate typically involves multiple steps:

    Formation of the Pyrazolo-Thiazine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a hydrazine and a thioamide group can be cyclized to form the pyrazolo-thiazine ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions, where a cyclohexyl halide reacts with the pyrazolo-thiazine intermediate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group or the pyrazolo-thiazine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo-thiazine ring, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-(1-cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 4-(1-cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The pyrazolo-thiazine ring may play a crucial role in binding to these targets, while the cyclohexyl and benzoate groups could influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-cyclohexyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzoate: Lacks the 6-methyl group, which could affect its reactivity and bioactivity.

    Ethyl 4-(1-cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its solubility and reactivity.

Uniqueness

Methyl 4-(1-cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzoate is unique due to the specific combination of functional groups and ring structures. This uniqueness can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

methyl 4-(1-cyclohexyl-6-methyl-3-oxo-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzoate

InChI

InChI=1S/C20H23N3O3S/c1-12-21-18-16(19(24)22-23(18)15-6-4-3-5-7-15)17(27-12)13-8-10-14(11-9-13)20(25)26-2/h8-11,15,17H,3-7H2,1-2H3,(H,22,24)

InChI Key

XDSROEUGFUCECV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=C(C=C3)C(=O)OC)C(=O)NN2C4CCCCC4

Origin of Product

United States

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